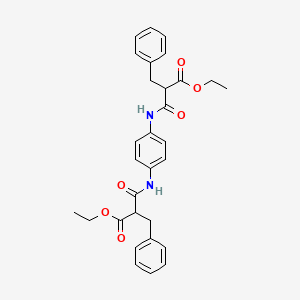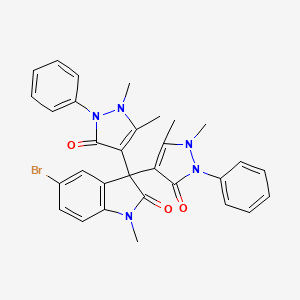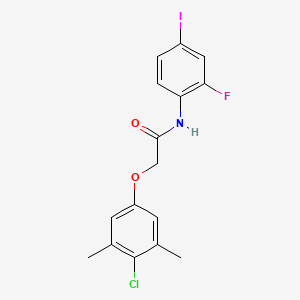
diethyl 3,3'-(1,4-phenylenediimino)bis(2-benzyl-3-oxopropanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,3'-(1,4-phenylenediimino)bis(2-benzyl-3-oxopropanoate), commonly known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP belongs to the class of bis-β-diketones and has been studied for its ability to act as a chelating agent, as well as for its anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of BDP is not fully understood, but it is believed to involve the chelation of metal ions, which can lead to the inhibition of various enzymes and pathways involved in inflammation and oxidative stress. BDP has also been shown to activate the Nrf2-Keap1 pathway, which plays a crucial role in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
BDP has been shown to exhibit anti-inflammatory and antioxidant effects in various in vitro and in vivo studies. Inflammation and oxidative stress are known to play a crucial role in the development of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BDP has also been shown to exhibit radioprotective effects, which make it a potential candidate for the treatment of radiation-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDP has several advantages for use in lab experiments, including its ability to act as a chelating agent and its anti-inflammatory and antioxidant properties. However, BDP also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on BDP, including its use as a drug delivery system, its potential as a radioprotective agent, and its ability to inhibit various enzymes and pathways involved in inflammation and oxidative stress. Further studies are needed to fully understand the mechanism of action of BDP and its potential therapeutic applications.
Métodos De Síntesis
BDP can be synthesized through a multistep process that involves the reaction between 1,4-phenylenediamine and diethyl 2-benzylmalonate, followed by the reaction between the intermediate product and acetylacetone. The final product is obtained through the esterification of the resulting bis-β-diketone with ethanol.
Aplicaciones Científicas De Investigación
BDP has been extensively studied for its potential therapeutic applications in various fields of science, including chemistry, biochemistry, and medicine. In chemistry, BDP has been used as a chelating agent for the separation and purification of metal ions. In biochemistry, BDP has been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In medicine, BDP has been studied for its potential use as a drug delivery system, as well as for its ability to act as a radioprotective agent.
Propiedades
IUPAC Name |
ethyl 2-benzyl-3-[4-[(2-benzyl-3-ethoxy-3-oxopropanoyl)amino]anilino]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-3-37-29(35)25(19-21-11-7-5-8-12-21)27(33)31-23-15-17-24(18-16-23)32-28(34)26(30(36)38-4-2)20-22-13-9-6-10-14-22/h5-18,25-26H,3-4,19-20H2,1-2H3,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHFOCDSNWMWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(CC3=CC=CC=C3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3,3'-(1,4-phenylenediimino)bis(2-benzyl-3-oxopropanoate) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-{[({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-furyl)methanol](/img/structure/B4924064.png)
![3-bromo-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4924072.png)
![3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B4924077.png)
![5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B4924085.png)
![1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4924093.png)
![N,N-dipropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4924110.png)

![1-[4-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B4924128.png)
![3-chloro-N-({[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4924135.png)
![2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid](/img/structure/B4924139.png)
![diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate](/img/structure/B4924146.png)
![N-[5-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4924153.png)